molecular formula C19H32O2 B14547855 Methyl octadec-12-en-16-ynoate CAS No. 62204-07-3

Methyl octadec-12-en-16-ynoate

Cat. No.: B14547855
CAS No.: 62204-07-3
M. Wt: 292.5 g/mol
InChI Key: XACYICUPQFSTNT-UHFFFAOYSA-N
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Description

Methyl octadec-12-en-16-ynoate is a methyl ester of a fatty acid featuring both a double bond (en) at position 12 and a triple bond (yn) at position 14. This unique conjugated ene-yne structure distinguishes it from simpler unsaturated esters, influencing its physical, chemical, and analytical properties.

Properties

CAS No.

62204-07-3

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-12-en-16-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,5-6,9-18H2,1-2H3

InChI Key

XACYICUPQFSTNT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-12-en-16-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-12-en-16-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-12-en-16-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadec-12-en-16-ynoate involves its interaction with molecular targets such as enzymes and cell membranes. The presence of the ester group allows it to participate in ester hydrolysis reactions, while the alkyne and alkene functionalities enable it to undergo addition and oxidation reactions. These interactions can lead to changes in the activity of enzymes and the permeability of cell membranes, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Retention Behavior

Methyl octadec-12-en-16-ynoate belongs to the family of unsaturated methyl esters. Key structural analogues include:

  • Methyl linoleate (18:2, double bonds at 9 and 12)
  • Methyl oleate (18:1, double bond at 9)
  • 11-Octadecenoic acid methyl ester (18:1, double bond at 11)
  • Methyl stearate (18:0, fully saturated)

Retention Time Comparison (Gas Chromatography):

Compound Retention Time (min) Source
Methyl linoleate 37.70–37.98
Methyl oleate 37.97
11-Octadecenoic acid methyl ester 38.06
This compound* Inferred higher

For example, methyl linoleate (two double bonds) elutes earlier than methyl stearate (saturated), suggesting that unsaturation reduces retention . However, the triple bond in this compound may counterbalance this trend due to increased molecular rigidity and dipole interactions .

Ionization and Analytical Behavior

In mass spectrometry (MS), unsaturated esters often form protonated dimers during ionization. For example, (E)-2-octenal and similar compounds generate dimeric ions under high concentrations, a phenomenon enhanced by their electron-deficient double bonds . This compound’s triple bond may further stabilize such dimers due to increased electron-withdrawing effects, though this remains speculative without direct data.

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